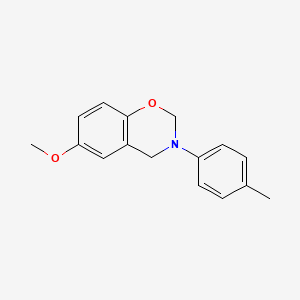

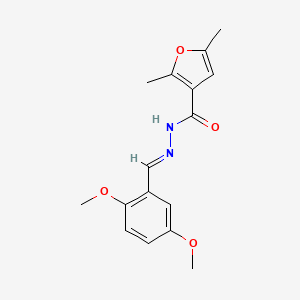

2-(4-aminoquinolin-8-yl)-N,N-diisopropylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-aminoquinolin-8-yl)-N,N-diisopropylbenzamide involves complex organic reactions. A study by Long et al. (2013) presents a facile synthetic route towards pharmaceutically interesting derivatives, starting from 2-alkynylbenzamides and ammonium acetate under mild conditions compatible with various functional groups, which might be analogous to the synthesis of our compound of interest (Long et al., 2013). Additionally, the work by Zhou et al. (2015) on metal-free hydroxyalkylation-initiated radical cyclization offers insight into constructing similar complex structures (Zhou et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds plays a crucial role in their chemical behavior. Silva et al. (2007) investigated a closely related compound, revealing that the aminoquinoline fragment and the aromatic ring form specific dihedral angles, influencing the compound's reactivity and physical properties (Silva et al., 2007).

Chemical Reactions and Properties

The reactivity of compounds like 2-(4-aminoquinolin-8-yl)-N,N-diisopropylbenzamide is influenced by its functional groups. For example, the aminoquinoline moiety can participate in various chemical reactions, including cyclization and coupling reactions, as demonstrated by Rode et al. (2018) in their work on gold-catalyzed cascade reactions to form 2-aminoquinolines (Rode et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in non-medical fields. These properties are often determined by the molecular structure and intermolecular interactions, as highlighted in the crystallographic study by Silva et al. (2007), which provides insights into how the molecular conformation affects its physical characteristics (Silva et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding the compound's potential applications and reactivity patterns. The synthesis and reaction mechanisms presented in the studies by Long et al. (2013) and Zhou et al. (2015) offer a glimpse into the chemical nature and potential reactivity of such compounds (Long et al., 2013); (Zhou et al., 2015).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has developed efficient synthetic routes and methodologies for compounds related to "2-(4-aminoquinolin-8-yl)-N,N-diisopropylbenzamide", demonstrating their potential in pharmaceutical and material sciences.

Domino Reactions for Aminoquinoline Derivatives : A study by Long et al. (2013) describes a facile synthetic route towards 1-aminoisoquinoline derivatives, starting from 2-alkynylbenzamides. This method highlights the versatility of aminoquinolines in pharmaceutical research, providing a foundation for further modification and application in drug development (Long et al., 2013).

Catalytic Synthesis of Quinazolinones : Hikawa et al. (2012) developed a palladium-catalyzed domino reaction for synthesizing 4-phenylquinazolinones. This protocol involves N-benzylation and benzylic C-H amidation, showcasing the chemical flexibility of benzamide derivatives (Hikawa et al., 2012).

Biochemical Applications and Studies

The biochemical and pharmacological studies of compounds structurally related to "2-(4-aminoquinolin-8-yl)-N,N-diisopropylbenzamide" have shown promising results in various applications.

Electrospray Mass Spectrometry for Glycan Analysis : Harvey (2000) examined derivatives prepared from N-linked glycans, including a focus on 3-aminoquinoline, to improve mass spectrometry analysis. This research contributes to the analytical chemistry field by enhancing the detection and characterization of glycans (Harvey, 2000).

Metal Complexes and Antimicrobial Activity : El-Sonbati et al. (2016) investigated the synthesis of Schiff base supramolecular complexes and their antimicrobial activities. The study showcases the potential of quinoline derivatives in developing new antimicrobial agents (El-Sonbati et al., 2016).

Chemosensors for Metal Ions : Li et al. (2014) designed a simple molecule chemosensor based on the 8-aminoquinoline framework, demonstrating selective sensitivity for Mg2+, Zn2+, and Co2+. This application highlights the role of aminoquinoline derivatives in environmental monitoring and bioimaging (Li et al., 2014).

Mécanisme D'action

Orientations Futures

Research into quinoline derivatives is ongoing, with many studies focusing on their potential therapeutic applications. Future research may focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and evaluating their efficacy in preclinical and clinical trials .

Propriétés

IUPAC Name |

2-(4-aminoquinolin-8-yl)-N,N-di(propan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-14(2)25(15(3)4)22(26)18-9-6-5-8-16(18)17-10-7-11-19-20(23)12-13-24-21(17)19/h5-15H,1-4H3,(H2,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFAHJCQTIWOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC=CC3=C(C=CN=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminoquinolin-8-YL)-N,N-diisopropylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5551650.png)

![(1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5551655.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)

![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)